molecular formula C14H12N4O3S B2986844 N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide CAS No. 868979-27-5

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide

Cat. No.: B2986844
CAS No.: 868979-27-5
M. Wt: 316.34
InChI Key: PRJZDOPNUJTJPA-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide is a compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . The structure of this compound includes an imidazo[2,1-b]thiazole ring, which is a fused heterocyclic system, and a nitrobenzamide moiety, which contributes to its biological activity.

Mechanism of Action

Target of Action

Compounds bearing imidazo[2,1-b]thiazole scaffolds have been reported to exhibit broad spectrum pharmacological activities . For instance, they have shown inhibition on VEGFR2, a receptor tyrosine kinase that plays a crucial role in angiogenesis .

Mode of Action

Imidazo[2,1-b]thiazole derivatives have been reported to interact with their targets and cause changes that lead to their pharmacological effects . For example, some derivatives have shown inhibitory effects on VEGFR2, which could potentially lead to the inhibition of angiogenesis .

Biochemical Pathways

Imidazo[2,1-b]thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways . For instance, inhibition of VEGFR2 can affect the VEGF signaling pathway, which plays a key role in angiogenesis .

Pharmacokinetics

Thiazole, a component of the compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially influence the bioavailability of the compound.

Result of Action

Imidazo[2,1-b]thiazole derivatives have been reported to exhibit a range of biological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties, as well as being used as cystic fibrosis transmembrane conductance regulator (cftr)-selective potentiators .

Action Environment

The solubility of thiazole in different solvents suggests that the compound’s action could potentially be influenced by the environment in which it is administered .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide typically involves the formation of the imidazo[2,1-b]thiazole ring followed by the introduction of the nitrobenzamide group. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid to form imidazo[2,1-b]thiazole-6-carboxylic acid. This intermediate is then coupled with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow system with multiple reactors. This method allows for the efficient synthesis of the compound without the need for isolation of intermediate products. The process typically includes the use of dehydrating agents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide

Uniqueness

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide is unique due to its specific structural features, including the presence of both the imidazo[2,1-b]thiazole ring and the nitrobenzamide moiety. This combination contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-13(10-2-1-3-12(8-10)18(20)21)15-5-4-11-9-17-6-7-22-14(17)16-11/h1-3,6-9H,4-5H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJZDOPNUJTJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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